BenchChemオンラインストアへようこそ!

(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione

Chiral HPLC Enantiomeric separation Sacubitril impurity profiling

(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione, designated Sacubitril Impurity 37 (CAS 1573000-36-8), is a chiral pyrrolidine-2,5-dione derivative with molecular formula C₁₉H₁₈ClNO₂ (MW 327.81). It serves as both a key synthetic intermediate in Sacubitril manufacture and a pharmacopoeia-traceable reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA).

Molecular Formula C19H18ClNO2
Molecular Weight 327.8 g/mol
CAS No. 1573000-36-8
Cat. No. B13112245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione
CAS1573000-36-8
Molecular FormulaC19H18ClNO2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C(CC2=CC=C(C=C2)C3=CC=CC=C3)CCl
InChIInChI=1S/C19H18ClNO2/c20-13-17(21-18(22)10-11-19(21)23)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-13H2/t17-/m1/s1
InChIKeyGUCTUBIPCCPJEG-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sacubitril Impurity 37 (CAS 1573000-36-8): A Chiral Reference Standard for Neprilysin Inhibitor Quality Control and Synthesis


(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione, designated Sacubitril Impurity 37 (CAS 1573000-36-8), is a chiral pyrrolidine-2,5-dione derivative with molecular formula C₁₉H₁₈ClNO₂ (MW 327.81). It serves as both a key synthetic intermediate in Sacubitril manufacture and a pharmacopoeia-traceable reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) [1] [2]. The compound possesses a single stereogenic center at the chloropropane carbon in the (R) configuration, distinguishing it from its (S)-enantiomer (CAS 2413471-23-3) and other process-related impurities of Sacubitril.

Why Generic Sacubitril Impurity Standards Cannot Substitute for Sacubitril Impurity 37 (CAS 1573000-36-8) in Regulated Analytical Workflows


In ANDA and commercial QC environments, substitution of Sacubitril Impurity 37 with a structurally similar but distinct impurity standard—such as the (S)-enantiomer (CAS 2413471-23-3), desethyl sacubitril, or sacubitrilat—is analytically and regulatorily untenable. Each impurity possesses a unique retention time, UV/Vis absorbance, and mass spectrometric response factor under validated HPLC and LC-MS/MS conditions [1] [2]. The (R) stereochemistry of Impurity 37 is a direct consequence of the Mitsunobu inversion step in Sacubitril synthesis; substitution with the (S)-enantiomer would produce false negative or false positive results in chiral purity assays, potentially allowing out-of-specification API batches to pass release testing [2]. Furthermore, regulatory submissions require impurity standards traceable to the specific chemical entity named in the pharmacopoeia monograph; generic in-class surrogates do not satisfy this traceability requirement for Sacubitril Impurity 37.

Quantitative Differentiation Evidence for Sacubitril Impurity 37 (CAS 1573000-36-8) vs. Comparator Compounds


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer (CAS 2413471-23-3) for Stereochemical Quality Control

Sacubitril Impurity 37 is the (R)-enantiomer of 1-(1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione, arising from stereospecific Mitsunobu inversion of (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol. Its (S)-enantiomer (CAS 2413471-23-3) is a distinct impurity with a different chiral retention profile. Validated reversed-phase HPLC methods using Chiralcel OJ-RH columns at 45°C achieve baseline separation of enantiomeric and diastereomeric Sacubitril impurities with resolution suitable for quantitation at 254 nm [1] [2]. Procurement of the incorrect enantiomer would invalidate chiral purity assays, as the retention time and detector response would not match the target analyte.

Chiral HPLC Enantiomeric separation Sacubitril impurity profiling

Synthetic Utility: Pipeline (Continuous Flow) vs. Batch Mitsunobu Synthesis of the Key Intermediate

Patent CN109336804A demonstrates that (R)-1-(1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione can be synthesized via continuous flow Mitsunobu reaction in a coiled-tube reactor (1.0–3.0 mm i.d., 4–50 mL volume) at 0–30°C with residence times of 0.2–20 min [1]. This pipeline method eliminates the explosion hazard associated with batch-wise heating of diethyl azodicarboxylate and removes the need for large-volume cryogenic cooling required in traditional batch synthesis at 0°C. Although the exact yield values in Tables 2 and 3 of the patent are not publicly accessible in full text, the invention explicitly claims improved yield, simplified production, and enhanced safety relative to conventional batch Mitsunobu conditions [1].

Continuous flow chemistry Mitsunobu reaction Process safety

Regulatory Traceability: Pharmacopoeia-Grade Reference Standard vs. Research-Grade Impurity Material

Sacubitril Impurity 37 (CAS 1573000-36-8) is supplied with detailed characterization data compliant with regulatory guidelines, and vendors explicitly position it for ANDA analytical method development, method validation (AMV), and QC applications during commercial production of Sacubitril [1] [2]. According to vendor specifications, the product can be supplied with further traceability to pharmacopoeia standards (USP or EP) depending on feasibility [2]. In contrast, research-grade material procured from non-specialist chemical suppliers typically lacks this regulatory documentation package, including certificate of analysis (CoA) with chromatographic purity, water content, residual solvent profile, and mass confirmation.

Pharmacopoeia traceability Reference standard ANDA submission

Impurity Differentiation: Sacubitril Impurity 37 vs. Degradation Impurities (Desethyl Sacubitril, Sacubitrilat) in Stability-Indicating Methods

A validated stability-indicating reversed-phase HPLC method for Sacubitril-Valsartan tablets achieves separation of five impurities including enantiomers, diastereomers, and degradation products with LOD 0.030–0.048 μg/mL and LOQ 0.100–0.160 μg/mL, linearity ≥0.999, and recovery 93–105% [1]. While Sacubitril Impurity 37 was not among the five specified impurities in this study, the method framework demonstrates that each process-related impurity (including chloropropane intermediates like Impurity 37) must be individually resolved and quantified with a unique relative retention time. Acid degradation (1N HCl/60°C/2h) produces impurity 1 (m/z 383.44), and base degradation (0.1N NaOH/40°C/1h) produces impurities 1 and 5 (m/z 265.35); these degradation products are structurally distinct from Impurity 37 and do not co-elute under the validated conditions [1].

Forced degradation Stability-indicating method LC-MS/MS

Molecular Identity Verification: High-Resolution Mass and NMR Characterization vs. Uncharacterized In-House Impurity Fractions

Sacubitril Impurity 37 from established reference standard suppliers is provided with comprehensive characterization data including ¹H NMR, ¹³C NMR, HRMS (ESI), and HPLC purity determination compliant with regulatory guidelines [1]. The molecular formula C₁₉H₁₈ClNO₂ (monoisotopic mass 327.1026 Da) and the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provide unambiguous identity confirmation by HRMS. In contrast, in-house isolated impurity fractions or material sourced from non-certified vendors often lack complete spectral characterization, creating ambiguity in peak assignment during HPLC method development.

HRMS NMR characterization Reference standard certification

Optimal Procurement and Application Scenarios for Sacubitril Impurity 37 (CAS 1573000-36-8)


ANDA Analytical Method Development and Validation (AMV) for Sacubitril/Valsartan Fixed-Dose Combinations

Sacubitril Impurity 37 serves as a critical reference marker in the development of stability-indicating HPLC methods for Sacubitril/Valsartan tablets. Its unique retention time and UV absorbance at 254 nm under the validated Chiralcel OJ-RH gradient method [1] enable its use as a system suitability check and as a calibration standard for quantifying this specific process impurity in API and finished product. Regulatory-grade material with full CoA documentation is required for ANDA submissions to demonstrate that the analytical method is capable of detecting and quantifying Impurity 37 at or below the ICH Q3B qualification threshold.

Commercial Batch Release and Quality Control in Sacubitril API Manufacturing

During commercial production of Sacubitril, Impurity 37 is monitored as a process-related impurity originating from the Mitsunobu coupling step [2]. A certified reference standard of Impurity 37 with traceability to USP or EP enables QC laboratories to perform accurate quantitation in every API batch, ensuring that the impurity level remains within the acceptance criterion established during process validation. Continuous flow synthesis methods described in CN109336804A offer the potential for tighter control of this impurity through improved reaction parameter consistency [2].

Forced Degradation and Stability Studies to Differentiate Process Impurities from Degradation Products

Sacubitril Impurity 37, as a process intermediate rather than a degradation product, is expected to remain stable under ICH Q1A stress conditions (heat, light, hydrolysis, oxidation). Its use as a reference standard in forced degradation studies, alongside degradation products identified by LC-MS/MS (e.g., m/z 383.44 and m/z 265.35), enables unambiguous differentiation between process impurities and true degradation products [1]. This distinction is essential for establishing the impurity profile specification and for demonstrating the stability-indicating nature of the analytical method.

Synthetic Route Scouting and Process Development for Generic Sacubitril

Generic API manufacturers developing non-infringing synthetic routes to Sacubitril require Impurity 37 as a reference standard to confirm that their process generates the same impurity profile as the originator's product. The continuous flow Mitsunobu synthesis disclosed in CN109336804A provides a benchmark for comparing yield, purity, and safety metrics of alternative synthetic approaches to this key intermediate [2].

Quote Request

Request a Quote for (R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.